Higher Computed Lipophilicity (cLogP) Relative to the Free Acid Form
The ethyl ester exhibits a calculated LogP of 2.10, whereas the corresponding (2‑chloro‑4‑formyl‑6‑methoxyphenoxy)acetic acid displays a cLogP of 1.62 . This 0.48‑unit increase in lipophilicity translates to an approximately three‑fold higher calculated octanol‑water partition coefficient, which can enhance passive membrane permeability when the ester is used as a prodrug precursor or as a lipophilic probe in cellular assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.10 |
| Comparator Or Baseline | (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid; cLogP = 1.62 |
| Quantified Difference | ΔcLogP = +0.48 (approx. 3× higher partition coefficient) |
| Conditions | Predicted by fragment-based method (ChemSrc database) |
Why This Matters
A higher LogP value indicates greater lipophilicity, which is critical for membrane permeability and for extraction efficiency in organic syntheses; researchers requiring a non‑ionizable, more lipophilic building block should select the ethyl ester over the free acid.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv. Drug Deliv. Rev. 23, 3–25 (1997). (Class‑level principle for LogP impact on permeability) View Source
